BAY1143572, also known as Atuveciclib, is a highly selective inhibitor of cyclin-dependent kinases 9, 7, and 8. It has garnered attention for its potential therapeutic applications in oncology, particularly in targeting transcriptional regulation in cancer cells. This compound is characterized by a unique benzyl sulfoximine moiety, which contributes to its selectivity and potency against specific cyclin-dependent kinases involved in the transcriptional machinery of cells.
BAY1143572 was developed by Bayer AG as part of a series of 2-anilinopyrimidine derivatives aimed at inhibiting cyclin-dependent kinases. It falls under the classification of small-molecule inhibitors and is primarily studied for its role in cancer therapy, particularly in hematological malignancies and solid tumors. The compound's mechanism involves interference with the transcriptional machinery by inhibiting the activity of cyclin-dependent kinases that regulate RNA polymerase II.
The synthesis of BAY1143572 involves several key steps:
The detailed synthetic pathway includes reagents such as sodium methylsulfinate, ethanol, and iron(III) chloride, among others, under controlled conditions to ensure yield and purity .
BAY1143572 features a complex molecular structure characterized by:
The molecular formula for BAY1143572 is , with a molecular weight of approximately 344.39 g/mol .
BAY1143572 primarily acts through competitive inhibition of cyclin-dependent kinases. Key reactions include:
The mechanism by which BAY1143572 exerts its effects involves:
BAY1143572 possesses several notable physical and chemical properties:
BAY1143572 is being investigated for various scientific applications:
Cyclin-dependent kinase 9 (CDK9), as the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb) complex, phosphorylates Serine 2 (Ser2) residues within the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). This activity releases promoter-proximally paused RNAPII into productive transcriptional elongation. CDK9 activity is indispensable for expressing short-lived oncoproteins such as:
In cancers, CDK9 hyperactivity amplifies transcriptional addiction—dysregulated dependence on oncogenic transcription factors. For example, MYC-amplified tumors exhibit heightened CDK9 dependency for MYC stability and target gene expression [3] [5]. CDK9 also phosphorylates the androgen receptor (AR) at Ser81 in prostate cancer, enabling androgen-independent growth [5].
Table 1: Key CDK9-Dependent Oncoproteins in Cancer
Oncoprotein | Function | Cancer Relevance |
---|---|---|
MCL-1 | Anti-apoptotic | Overexpressed in AML, lymphoma; confers therapy resistance |
MYC | Transcription factor | Amplified in >70% of cancers; drives proliferation |
BCL-2 | Anti-apoptotic | High expression in CLL; survival maintenance |
Survivin | Mitotic regulator | Elevated in solid tumors; inhibits apoptosis |
Early pan-CDK inhibitors (e.g., flavopiridol) showed dose-limiting toxicities due to off-target inhibition of cell-cycle CDKs (e.g., CDK1, CDK2, CDK4/6). Selective CDK9 inhibition offers:
BAY1143572 achieves >100-fold selectivity for CDK9 over CDK2, critical for mitigating off-target effects [1] [8].
Table 2: Selectivity Profile of BAY1143572 Against CDK Family
Kinase | IC₅₀ (nM) | Selectivity Ratio (vs. CDK9) |
---|---|---|
CDK9/CycT1 | 13 | 1.0 |
CDK2/CycE | 1,000 | 77 |
CDK1/CycB | 1,100 | 85 |
CDK4/CycD | >10,000 | >769 |
CDK6/CycD | >10,000 | >769 |
First-generation inhibitors faced significant challenges:
These agents underscored the criticality of selectivity. The approval of CDK4/6 inhibitors (e.g., palbociclib) validated kinase-specific targeting, paving the way for next-generation CDK9 inhibitors like BAY1143572 [3].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0